molecular formula C14H12N2O5S B2654194 N-(2-acetylphenyl)-4-nitrobenzenesulfonamide CAS No. 306977-75-3

N-(2-acetylphenyl)-4-nitrobenzenesulfonamide

Cat. No.: B2654194
CAS No.: 306977-75-3
M. Wt: 320.32
InChI Key: AWFKJLWKGJXRCM-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonyl group attached to a 2-acetylphenylamine moiety. The acetyl group at the ortho position of the phenyl ring introduces steric and electronic effects, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name

N-(2-acetylphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c1-10(17)13-4-2-3-5-14(13)15-22(20,21)12-8-6-11(7-9-12)16(18)19/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFKJLWKGJXRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetylphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2-acetylphenylamine with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-acetylphenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

Biological Activities

N-(2-acetylphenyl)-4-nitrobenzenesulfonamide has demonstrated significant biological activities, particularly as an anticancer agent and an inhibitor of specific enzymes.

Anticancer Properties

Recent studies have shown that derivatives of sulfonamides, including this compound, exhibit potent anticancer activities. For instance, compounds designed based on similar structures have been evaluated for their anti-proliferative effects against various cancer cell lines.

  • Mechanism of Action: The compound acts by inhibiting carbonic anhydrase IX (CA IX), an enzyme overexpressed in several tumors, which contributes to the acidic microenvironment that promotes tumor growth and metastasis. Inhibitors like this compound can induce apoptosis in cancer cells, enhancing their potential as therapeutic agents .
  • Case Study: In a study involving the evaluation of similar compounds against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7), significant inhibitory effects were noted at concentrations ranging from 1.52 to 6.31 μM, with selectivity ratios indicating a preference for cancer cells over normal cells .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research indicates that sulfonamide derivatives can inhibit bacterial growth by targeting carbonic anhydrases present in bacteria.

  • Efficacy Against Bacteria: In vitro studies have reported that certain derivatives show significant inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. For example, specific compounds demonstrated inhibition rates of up to 80% against S. aureus at concentrations of 50 μg/mL .

General Synthetic Pathway

A common synthetic route includes:

  • Acylation Reaction: The introduction of the acetyl group can be achieved through acylation reactions involving acetic anhydride or acetyl chloride.
  • Nitration Step: The nitro group is introduced via electrophilic aromatic substitution using nitrating agents like concentrated nitric acid.
  • Sulfonation Process: The final sulfonamide group is typically introduced using sulfonating agents such as sulfuric acid or chlorosulfonic acid.

Therapeutic Potential

Given its biological activities, this compound has potential therapeutic applications in treating cancer and bacterial infections.

Cancer Therapy

The ability of this compound to selectively inhibit CA IX makes it a candidate for targeted cancer therapies, particularly in tumors resistant to conventional treatments.

Antibacterial Treatments

With rising antibiotic resistance, compounds like this compound could serve as alternatives or adjuncts in antimicrobial therapy.

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits the activity of cyclooxygenase (COX) enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. Additionally, the compound may interact with other cellular pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs, focusing on substituent variations and molecular properties:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Features References
N-(2-acetylphenyl)-4-nitrobenzenesulfonamide 2-acetylphenyl ~320* Acetyl group introduces moderate electron-withdrawing effects.
N-(6-acetylnaphthalen-2-yl)-4-nitrobenzenesulfonamide 6-acetylnaphthalen-2-yl 370.38 Naphthalene core enhances aromaticity and lipophilicity.
N-(2-benzoylphenyl)-4-methylbenzenesulfonamide 2-benzoylphenyl, 4-methyl ~335* Benzoyl group increases steric bulk; methyl reduces sulfonamide acidity.
N-(2-chlorophenyl)-4-nitrobenzenesulfonamide 2-chlorophenyl ~296* Chlorine provides strong electron-withdrawing effects; higher acidity.
N-(3-aminopropyl)-4-nitrobenzenesulfonamide 3-aminopropyl 259.28 Aliphatic chain improves water solubility; nitro group retains reactivity.

*Calculated based on molecular formulas.

Key Observations:
  • Electron-Withdrawing Groups: The acetyl (COCH₃) and nitro (NO₂) groups in the target compound synergistically enhance the sulfonamide's acidity compared to methyl or benzoyl substituents.
  • Aromatic vs. Conversely, the aminopropyl chain in improves aqueous solubility due to its aliphatic nature.

Physicochemical Properties

  • Melting Points: Limited data exist for the target compound, but analogs like N-(2-(1-methylindole-3-carbonyl)phenyl)-4-nitrobenzenesulfonamide () show high melting points (212–214°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding from sulfonamide and nitro groups).
  • Solubility: The nitro group generally reduces water solubility, but substituents like aminopropyl () counteract this through hydrophilic interactions.

Biological Activity

N-(2-acetylphenyl)-4-nitrobenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Acetyl Group : Enhances lipophilicity and potential cellular uptake.
  • Nitro Group : Often associated with biological activity, including antibacterial and anticancer properties.
  • Sulfonamide Moiety : Known for its role in various biochemical interactions.

The molecular formula is C15H12N2O4SC_{15}H_{12}N_{2}O_{4}S, and it has a molecular weight of approximately 320.33 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on carbonic anhydrase (CA) enzymes, particularly CA IX, which is implicated in tumor growth and metastasis. For instance, compounds with similar structures exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating potent enzyme inhibition .
  • Apoptosis Induction : Research indicates that certain derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231. A significant increase in annexin V-FITC positive cells was observed, suggesting effective induction of programmed cell death .
  • Antibacterial Activity : The compound's sulfonamide structure suggests potential antimicrobial properties, with related compounds demonstrating significant inhibition against bacterial strains like Staphylococcus aureus and Klebsiella pneumoniae .

Case Studies and Experimental Data

  • Anticancer Activity :
    • A study demonstrated that derivatives of this compound exhibited cytotoxic effects across various cancer cell lines, with IC50 values indicating varying degrees of potency. For example, one derivative showed an IC50 value of 0.3 μM against acute lymphoblastic leukemia cells .
    • Colony formation assays revealed that treated cells displayed reduced colony numbers and sizes compared to controls, further supporting the compound's potential as an anticancer agent .
  • Antibacterial Efficacy :
    • Compounds similar to this compound showed antibacterial activity at concentrations as low as 50 µg/mL, with inhibition rates exceeding 80% against S. aureus . This suggests that the compound may serve as a lead for developing new antimicrobial agents.
  • Molecular Docking Studies :
    • Molecular docking studies have indicated favorable interactions between the compound and target proteins involved in cancer progression. These studies help elucidate the binding affinities and potential therapeutic targets for further development .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in MDA-MB-231
AntibacterialSignificant inhibition against S. aureus
Enzyme InhibitionIC50 values for CA IX (10.93–25.06 nM)
CytotoxicityIC50 values < 1 μM in various cancers

Q & A

Q. What are the standard synthetic routes for N-(2-acetylphenyl)-4-nitrobenzenesulfonamide, and how are intermediates validated?

The compound is typically synthesized via sulfonylation of 2-acetylaniline with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key intermediates, such as N-(2-acetylphenyl) precursors, are characterized using 1^1H and 13^13C NMR spectroscopy to confirm regioselectivity. For example, analogous sulfonamide syntheses employ Rh/Ir catalysts for directed C–H functionalization, ensuring precise bond formation . Impure intermediates, such as inseparable cis/trans isomers, may require column chromatography (Pentane/EtOAc/DCM gradients) for purification .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : 1^1H NMR identifies acetyl (δ ~2.6 ppm) and sulfonamide protons (δ ~7.5–8.5 ppm). However, impurities (e.g., isomer mixtures) may necessitate 13^13C or 2D NMR for resolution .
  • HPLC/MS : Validates purity and molecular weight, especially when byproducts like unreacted sulfonyl chloride are present.
  • TLC : Monitors reaction progress using silica gel plates (e.g., Rf ~0.67 in Pentane/EtOAc 1:1) .

Q. How do the nitro and acetyl functional groups influence the compound’s reactivity?

The nitro group acts as a strong electron-withdrawing group, enhancing sulfonamide stability and directing electrophilic substitutions. The acetyl group facilitates hydrogen bonding in crystal packing, as observed in related N-(2-acetylphenyl) sulfonamides . These groups also impact solubility: nitro groups reduce polarity, while acetyl groups enhance solubility in aprotic solvents like DCM .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in molecular conformation and packing?

Single-crystal X-ray diffraction (SCXRD) with SHELX software is the gold standard. For example, monoclinic systems (space group P21/n) with unit cell parameters (a = 14.34 Å, b = 7.76 Å, c = 23.90 Å) reveal bond angles (e.g., S–N–C = 115.2°) and torsional strains in the sulfonamide moiety . SHELXL refines anisotropic displacement parameters, while SHELXE assists in phase determination for twinned crystals .

Q. How can researchers address contradictions in spectroscopic vs. crystallographic data?

Discrepancies may arise from dynamic processes (e.g., rotational isomerism in solution vs. static solid-state structures). For instance, NMR may show averaged signals for rapidly interconverting conformers, while SCXRD captures a single conformation. Validate using variable-temperature NMR or DFT calculations to model energy barriers .

Q. What mechanistic insights guide the design of catalytic reactions involving this sulfonamide?

Transition-metal catalysts (e.g., Rh, Ir) enable directed C–H heteroarylation. For example, Ir-catalyzed reactions with benziodoxolone reagents form biaryl linkages at the acetylphenyl moiety. Mechanistic studies using deuterium labeling or kinetic isotope effects (KIEs) clarify activation pathways .

Q. How does the electronic environment of the sulfonamide affect biological activity?

The nitro group’s electron-withdrawing nature enhances hydrogen-bonding capacity, critical for enzyme inhibition. Comparative studies with analogs (e.g., 4-fluoro or 4-methyl derivatives) reveal activity trends: nitro > methyl > fluoro in binding affinity to target proteins .

Methodological Tables

Q. Table 1. Key Crystallographic Data for this compound Analogs

ParameterValue (Example)Source
Space groupP21/n
Unit cell (Å)a=14.34, b=7.76, c=23.90
Bond angle (S–N–C)115.2°
Torsional strain12.3° (C–S–N–C)

Q. Table 2. Synthetic Optimization Parameters

ConditionImpact on YieldReference
Rh catalyst (0.5 mol%)80% yield (vs. 45% uncatalyzed)
EtOAc/DCM solvent mixRf = 0.67 (optimal separation)
Column chromatographyResolves cis/trans isomers

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